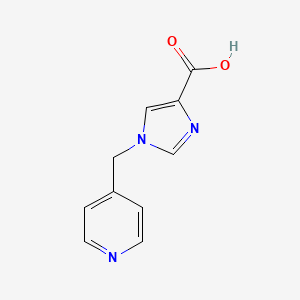

1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

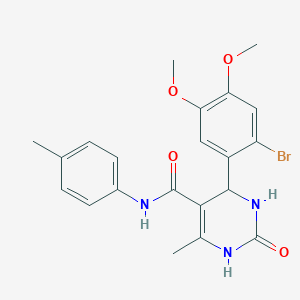

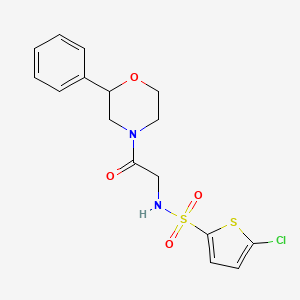

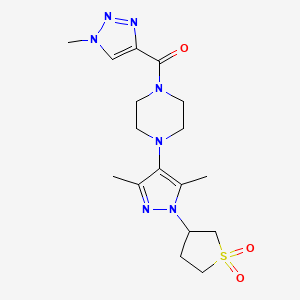

The compound “1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles. These types of structures are often found in biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the pyridine ring. The carboxylic acid group could be introduced through various methods, such as oxidation or substitution reactions .Molecular Structure Analysis

The presence of the pyridine and imidazole rings in the molecule suggests that it could participate in various types of chemical reactions, particularly those involving nucleophilic substitution or electrophilic aromatic substitution .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing properties of the nitrogen atoms in the pyridine and imidazole rings. The carboxylic acid group could also participate in reactions, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound is likely to be soluble in polar solvents due to the presence of the polar carboxylic acid group and the nitrogen atoms in the rings .Scientific Research Applications

Synthesis and Functionalization

Research on imidazole derivatives, such as "1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid," has primarily focused on their synthesis and functionalization for various scientific applications. Studies demonstrate the versatility of these compounds in organic synthesis, highlighting their utility in constructing complex molecular architectures through reactions like functionalization, coupling, and decarboxylation.

- Experimental and Theoretical Studies : The functionalization reactions of related carboxylic acids and their derivatives have been explored, showing the conversion of these compounds into various products through reactions with diamines and other agents, providing a foundation for the synthesis of imidazole derivatives (Yıldırım, Kandemirli, & Demir, 2005).

- Versatile Architectures for N-heterocyclic Carbenes : Imidazo[1,5-a]pyridine derivatives have been identified as versatile platforms for generating stable N-heterocyclic carbenes, illustrating the potential of imidazole derivatives in catalysis and material science (Alcarazo et al., 2005).

Photocatalytic Activities and Sensing

Imidazole derivatives are also noted for their photocatalytic activities and sensing capabilities. These compounds can act as luminescent sensors and photocatalysts, highlighting their importance in environmental applications and material science.

- Luminescent Sensing Material : Certain imidazole-based compounds have been studied for their luminescent properties, indicating their potential as sensors for detecting various cations and organic compounds. These materials exhibit chemical stability and selective luminescent sensing capabilities (Ding et al., 2017).

- Photocatalytic Degradation : Coordination polymers based on imidazole and related compounds have shown outstanding potential in photocatalytic activities, such as the degradation of organic dyes, demonstrating their environmental applications (Xue et al., 2021).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The design and synthesis of coordination polymers and MOFs using imidazole derivatives reveal their structural diversity and application potential in gas adsorption, catalysis, and as functional materials.

- Construction of Coordination Polymers : Research has focused on the development of novel coordination polymers and MOFs utilizing imidazole-based ligands. These studies highlight the diverse structural topologies achievable and their implications for gas adsorption and selective sensing (Cai et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(pyridin-4-ylmethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-1-3-11-4-2-8/h1-4,6-7H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIXYSVNNJLJCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2944477.png)

![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)

![N-[1-(3-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)

![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)

![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)